molecular formula C7H6BrFO B123389 4-Bromo-1-fluoro-2-methoxybenzene CAS No. 103291-07-2

4-Bromo-1-fluoro-2-methoxybenzene

Cat. No.: B123389
CAS No.: 103291-07-2
M. Wt: 205.02 g/mol
InChI Key: SEVMQEIGENUPIE-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-methoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrFO and its molecular weight is 205.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lithium-Ion Batteries

  • Electrolyte Additive : 4-Bromo-1-fluoro-2-methoxybenzene was studied as a bi-functional electrolyte additive in lithium-ion batteries. It electrochemically polymerizes to form a protective film, providing overcharge protection and enhancing fire retardancy without affecting the battery's normal cycling performance (Zhang Qian-y, 2014).

Organic Synthesis and Catalysis

  • Cobalt-Catalysed Carbonylation : This compound was part of a study on cobalt-catalysed methoxycarbonylation, where it remained stable during the reaction, demonstrating potential in synthesizing fluorinated benzoic acids (Boyarskiy et al., 2010).
  • Sterically Protected Diphosphene : Used in the preparation of sterically protected diphosphene and fluorenylidenephosphine, indicating its usefulness in synthesizing compounds with low-coordinate phosphorus atoms (Toyota et al., 2003).

Liquid Crystals

  • Mesogenic Properties : Involved in the reaction with pseudo‐glucal to synthesize unsaturated β‐C‐aryl glycosides, leading to compounds used in the creation of chiral liquid crystals. Its substituents significantly influence the mesogenic properties of these compounds (Bertini et al., 2003).

Electrochemical Studies

  • Electrochemical Fluorination : Studied in the context of electrochemical fluorination of aromatic compounds, contributing to understanding the mechanism and side reactions during the fluorination process (Horio et al., 1996).

Chemical Synthesis

  • Halohydrin Formation : Acted as a catalyst in the ring opening of epoxides with elemental iodine and bromine, leading to high yields of vicinal iodo alcohols and bromo alcohols (Niknam et al., 2002).

Molecular Structure Analysis

  • Torsional Potentials Study : Included in a study analyzing torsional potentials of methoxy groups in various compounds, helping understand molecular structural behavior (Klocker et al., 2003).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

4-bromo-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVMQEIGENUPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544839
Record name 4-Bromo-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103291-07-2
Record name 4-Bromo-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-fluoro-2-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 23A (3.3 g, 17.3 mmol) and K2CO3 (4.78 g, 34.6 mmol) in DMF (20 mL) was added methyl iodide (1.46 mL, 23.4 mmol) at rt. The mixture was heated at 40° C. for 2.0 h. After cooling to rt, it was diluted with diethyl ether, washed with water and brine, dried over MgSO4. The crude residue was purified by flash column chromatography (EtOAc:hexanes=1:6) to give 2.74 g (77%) of 23B as a viscous oil. 1H NMR (400 MHz, CDCl3) δ ppm 3.89 (s, 3H), 6.95-7.00 (m, 3H).
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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